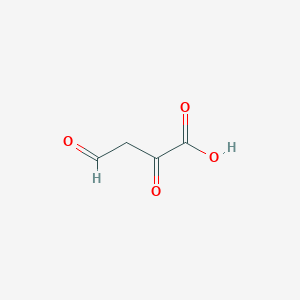

Formylpyruvate

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dioxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-2-1-3(6)4(7)8/h2H,1H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZSWHPLZBZVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147808 | |

| Record name | 3-Formylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-50-7 | |

| Record name | 3-Formylpyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Formylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formylpyruvate Biosynthesis and Catabolism in Biological Systems

Biosynthetic Pathways of Formylpyruvate

The generation of formylpyruvate in biological systems is primarily linked to the degradation of specific organic molecules. These pathways are often found in soil-dwelling microorganisms that utilize these compounds as their sole source of carbon and energy.

Formation from Substituted Nitrogenous Heterocycles

A significant route for formylpyruvate biosynthesis is the breakdown of substituted nitrogenous heterocycles, with the degradation of 4-hydroxypyridine (B47283) being a well-studied example.

Microorganisms, such as those from the genera Agrobacterium and Arthrobacter, can utilize 4-hydroxypyridine as a primary nutrient source. ethz.chnih.gov The catabolic pathway is an inducible process, meaning the enzymes involved are synthesized in the presence of 4-hydroxypyridine. mdpi.com

The initial step in this pathway involves the hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (B75182) (also known as 3,4-dihydroxypyridine). ethz.chnih.govmdpi.com This reaction is catalyzed by a flavin-dependent monooxygenase. nih.govmdpi.com Subsequently, a dioxygenase enzyme facilitates the cleavage of the pyridine (B92270) ring, leading to the formation of 3-(N-formyl)-formiminopyruvate. nih.govmdpi.comresearchgate.net This ring-opening step is a critical juncture, converting the cyclic precursor into a linear molecule primed for further breakdown. nih.gov

In Arthrobacter sp. IN13, the gene cluster responsible for this degradation is designated as the kpi cluster. mdpi.com The enzyme KpiA, a flavin-dependent monooxygenase, catalyzes the initial hydroxylation, while KpiC, a novel extradiol dioxygenase, is responsible for the ring fission of 3,4-dihydroxypyridine to yield 3-(N-formyl)-formiminopyruvate. nih.govmdpi.com

The intermediate 3-(N-formyl)-formiminopyruvate undergoes further enzymatic conversion to produce formylpyruvate. This conversion is facilitated by a hydrolase. mdpi.comresearchgate.net In the Arthrobacter sp. IN13 model, the KpiB hydrolase is responsible for this step. mdpi.comresearchgate.net

The proposed mechanism for this conversion involves the hydrolysis of 3-(N-formyl)-formiminopyruvate. mdpi.com This can occur in a single step to directly release formamide (B127407) or through a two-step process involving the intermediate 3-formiminopyruvate. mdpi.com The hydrolysis of 3-(N-formyl)-formiminopyruvate ultimately yields formylpyruvate and formate (B1220265). ethz.ch

4-Hydroxypyridine Degradation Pathway in Microbial Systems

Ancillary Pathways Contributing to Formylpyruvate Production

While the degradation of 4-hydroxypyridine is a primary source, other pathways can also lead to the formation of formylpyruvate. For instance, the metabolism of the non-proteinogenic amino acid mimosine by Rhizobium sp. also proceeds through a 3,4-dihydroxypyridine intermediate, which is then further metabolized in a similar fashion. mdpi.com Additionally, the degradation of 4-aminopyridine (B3432731) is hypothesized to proceed through 3,4-dihydroxypyridine and subsequently 3-(N-formyl)-formiminopyruvate. researchgate.net

Another related pathway is the metabolism of histidine, which involves the intermediate N-formyl-L-glutamate. wikipedia.orgnih.gov While not directly producing formylpyruvate, the enzymes involved in processing N-formylated compounds, such as N-formylglutamate deformylase, belong to the same family of hydrolases that act on carbon-nitrogen bonds, highlighting a common biochemical strategy. wikipedia.org

Role of Formylpyruvate as an Intermediate in Specific Polysaccharide Degradation

Formylpyruvate also emerges as an intermediate in the degradation of certain polysaccharides, particularly alginate, a major component of the cell walls of brown algae. nih.govnih.gov Marine bacteria that utilize alginate as a carbon source possess a suite of enzymes called alginate lyases. nih.govresearchgate.net These enzymes cleave the polysaccharide into smaller oligosaccharides and ultimately into unsaturated monosaccharides. researchgate.net

This unsaturated monosaccharide is then converted to 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEHU). researchgate.net The subsequent metabolic steps involve the conversion of DEHU into intermediates that can enter central metabolic pathways. It is within these downstream processing steps that formylpyruvate can be generated from the degraded polysaccharide fragments. asm.org

Catabolic Pathways and Formylpyruvate Degradation

Once formed, formylpyruvate is rapidly catabolized to prevent its accumulation and to channel its constituent carbon atoms into central metabolism. The primary enzyme responsible for the degradation of formylpyruvate is acylpyruvate hydrolase (EC 3.7.1.5). creative-enzymes.comethz.chqmul.ac.uk

This enzyme catalyzes the hydrolysis of formylpyruvate into pyruvate (B1213749) and formate. nih.govethz.ch Pyruvate can then directly enter central metabolic pathways such as the tricarboxylic acid (TCA) cycle to be used for energy production or as a building block for biosynthesis. nih.gov Formate can also be further oxidized. nih.gov

In Agrobacterium sp., the acylpyruvate hydrolase that acts on formylpyruvate has been shown to have a low Michaelis constant (Km) of 2µM, indicating a high affinity for its substrate. nih.gov In Arthrobacter sp. IN13, the protein KpiD, which is homologous to fumarylacetoacetate hydrolases, is proposed to carry out this final hydrolytic step. nih.gov

The complete degradation of the initial 4-hydroxypyridine molecule through these pathways ultimately yields pyruvate, formate, and ammonia, which can all be assimilated by the microorganism. ethz.chnih.gov

Formylpyruvate Conversion to Pyruvic Acid and Formate

The catabolism of formylpyruvate is a hydrolytic process that yields two central metabolic molecules: pyruvic acid (pyruvate) and formate. This reaction is catalyzed by a specific class of enzymes known as acylpyruvate hydrolases. nih.govportlandpress.comcapes.gov.br

In various microorganisms, particularly those capable of degrading N-heterocyclic aromatic compounds, an acylpyruvate hydrolase efficiently cleaves the carbon-carbon bond in formylpyruvate. portlandpress.comcapes.gov.br For instance, in Agrobacterium sp., which metabolizes 4-hydroxypyridine, formylpyruvate is hydrolyzed to formate and pyruvate. portlandpress.comcapes.gov.bromicsdi.org The enzyme responsible for this step exhibits a low Michaelis constant (Km) of 2µM for formylpyruvate, indicating a high affinity for its substrate. portlandpress.comcapes.gov.br Similarly, in Arthrobacter sp., a protein designated KpiD, which shows homology to the fumarylacetoacetate hydrolase family, is proposed to carry out this final hydrolytic step in the 4-hydroxypyridine degradation pathway. nih.govvu.lt These hydrolases are often essential in the final stages of aromatic compound metabolism. nih.govresearchgate.net

Integration of Formylpyruvate into Central Carbon Metabolism

The breakdown of formylpyruvate is a critical juncture where complex degradation pathways merge with the cell's central metabolic engine. The products, pyruvate and formate, are readily assimilated into core metabolic processes.

Formylpyruvate as an Intermediate in Glycolysis-Related Pathways

Formylpyruvate itself is not a direct intermediate of the primary glycolysis pathway, which converts glucose to pyruvate. Instead, its significance lies in its catabolism, which produces pyruvate, the end-product of glycolysis. portlandpress.comcapes.gov.br Therefore, the degradation of compounds via formylpyruvate serves as a feeder pathway into the central carbon metabolism at the level of pyruvate. This allows organisms to utilize diverse carbon sources, such as aromatic molecules, by converting them into a universally recognized substrate for energy production and biosynthesis. nih.gove-dmj.orgias.ac.in The pyruvate generated from formylpyruvate can then enter the same metabolic fates as pyruvate derived from glucose.

Role of Pyruvate Dehydrogenase in Formylpyruvate-Derived Pyruvate Metabolism

Once pyruvate is formed from the hydrolysis of formylpyruvate, it is positioned at a crucial metabolic crossroads. A primary fate for this pyruvate, especially under aerobic conditions, is its conversion to acetyl-CoA by the pyruvate dehydrogenase complex (PDC). nih.govwikipedia.orgwikipedia.org The PDC is a large, multi-enzyme complex located in the mitochondria of eukaryotes and the cytoplasm of prokaryotes that catalyzes the oxidative decarboxylation of pyruvate. nih.govwikipedia.org

This reaction is a key irreversible step that links the catabolic pathway of formylpyruvate (and glycolysis) to the citric acid (TCA) cycle. e-dmj.orgwikipedia.org The acetyl-CoA produced can then enter the TCA cycle for complete oxidation to CO₂, generating significant amounts of reducing equivalents (NADH and FADH₂) that fuel cellular respiration and ATP synthesis. nih.gov The activity of the PDC is tightly regulated, ensuring that the flux of carbon from pyruvate into the TCA cycle is matched with the cell's energetic needs. wikipedia.orgyoutube.com

Interconnections with Major Metabolic Networks

The metabolic role of formylpyruvate extends beyond its direct catabolism, connecting to other vital biochemical networks, including amino acid metabolism and the broader degradation of aromatic compounds.

Links to Amino Acid Metabolism and Derivatives (e.g., histidine, tryptophan)

Formylpyruvate metabolism is connected to the breakdown of certain amino acids and their derivatives. While it is not a direct intermediate in the primary catabolic pathways of all amino acids, its formation is noted in the metabolism of histidine and tryptophan derivatives in some organisms and systems. acs.orgbham.ac.uk For instance, metabolomic studies have identified formylpyruvate in analyses focusing on histidine metabolism pathways, suggesting a relationship. acs.org The degradation of the imidazole (B134444) ring of histidine and the indole (B1671886) ring of tryptophan can produce intermediates that, through a series of reactions, lead to molecules that are structurally related to or can be converted into acylpyruvates like formylpyruvate. These pathways ultimately break down the complex ring structures into simpler molecules that can enter central metabolism. wikipedia.orgnih.govmdpi.com

Involvement in Aromatic Compound Degradation Pathways

A primary and well-documented role of formylpyruvate is as a key intermediate in the microbial degradation of N-heterocyclic aromatic compounds. nih.govias.ac.innih.gov Bacteria such as Agrobacterium sp. and Arthrobacter sp. utilize a multi-step enzymatic pathway to break down 4-hydroxypyridine for use as a sole carbon and energy source. portlandpress.comcapes.gov.brnih.govias.ac.innih.gov

The degradation pathway in Arthrobacter sp. involves the following key steps:

Hydroxylation: 4-hydroxypyridine is first hydroxylated to form 3,4-dihydroxypyridine by a monooxygenase (KpiA). nih.govvu.lt

Ring Cleavage: The pyridine ring of 3,4-dihydroxypyridine is cleaved by an extradiol dioxygenase (KpiC). nih.govvu.lt This reaction forms 3-(N-formyl)-formiminopyruvate. nih.gov

Hydrolysis: A hydrolase (KpiB) then converts 3-(N-formyl)-formiminopyruvate to formylpyruvate. nih.govvu.lt

Final Cleavage: Finally, formylpyruvate is hydrolyzed by an acylpyruvate hydrolase (KpiD) into pyruvate and formate, which enter central metabolism. portlandpress.comcapes.gov.brnih.gov

This pathway highlights how microorganisms can dismantle stable aromatic structures, funneling the resulting carbon skeletons into mainstream metabolic routes via the formation and subsequent cleavage of formylpyruvate.

Data Tables

Table 1: Key Enzymes in Formylpyruvate Metabolism

| Enzyme | Function | Pathway Involvement | Organism Example | Citation |

|---|---|---|---|---|

| Acylpyruvate Hydrolase | Hydrolyzes formylpyruvate to pyruvate and formate | Aromatic Compound Degradation | Agrobacterium sp. | portlandpress.comcapes.gov.br |

| KpiD (Fumarylacetoacetate hydrolase family) | Proposed to hydrolyze formylpyruvate to pyruvate and formate | 4-Hydroxypyridine Degradation | Arthrobacter sp. | nih.gov |

| Pyruvate Dehydrogenase Complex (PDC) | Converts pyruvate (from formylpyruvate) to acetyl-CoA | Central Carbon Metabolism | Eukaryotes, Prokaryotes | nih.govwikipedia.org |

| KpiB Hydrolase | Converts 3-(N-formyl)-formiminopyruvate to formylpyruvate | 4-Hydroxypyridine Degradation | Arthrobacter sp. | nih.govvu.lt |

Table 2: Metabolic Pathways Involving Formylpyruvate

| Pathway | Role of Formylpyruvate | Key Precursor(s) | Key Product(s) | Primary Function | Citation |

|---|---|---|---|---|---|

| 4-Hydroxypyridine Degradation | Key intermediate | 4-Hydroxypyridine, 3,4-Dihydroxypyridine | Pyruvate, Formate, NH₃ | Utilization of N-heterocyclic compounds as a carbon source | portlandpress.comnih.govias.ac.in |

| Central Carbon Metabolism Integration | Source of Pyruvate | Formylpyruvate | Pyruvate, Acetyl-CoA | Linking degradation pathways to the TCA cycle and energy production | nih.gove-dmj.orgwikipedia.org |

Relationship with Acylpyruvate Metabolism

Formylpyruvate is a member of the broader class of α-keto acids known as acylpyruvates. The metabolism of formylpyruvate is intrinsically linked to the broader pathways of acylpyruvate metabolism, primarily through the action of a specific class of enzymes.

The key enzyme responsible for the catabolism of formylpyruvate is acylpyruvate hydrolase (EC 3.7.1.5). This enzyme catalyzes the hydrolysis of formylpyruvate to formate and pyruvate. nih.gov Research has demonstrated that acylpyruvate hydrolase is not strictly specific to formylpyruvate but can act on a variety of 3-acylpyruvates, thus establishing a direct link between formylpyruvate catabolism and the general metabolism of other acylpyruvates. nih.govwikipedia.org

In the bacterium Agrobacterium sp., an acylpyruvate hydrolase has been identified that is active against formylpyruvate and several other dioxo homologues. nih.gov This enzyme exhibited a Michaelis constant (K_m) of 2 µM for 3-formylpyruvate, indicating a high affinity for this substrate. nih.gov The activity of this hydrolase was significantly lower in cells grown on succinate (B1194679) compared to those grown on 4-hydroxypyridine, suggesting that its expression is induced by the presence of pyridine compounds. nih.gov

In humans, a mitochondrial protein known as fumarylacetoacetate hydrolase (FAH) domain-containing protein 1 (FAHD1) has been identified to possess acylpyruvate hydrolase activity. researchgate.net FAHD1 can hydrolyze acetylpyruvate (B1236944) and fumarylpyruvate, further highlighting the enzymatic link in the metabolism of different acylpyruvates. researchgate.net This finding suggests that a common enzymatic mechanism, housed within the FAH superfamily of enzymes, is responsible for the breakdown of various acylpyruvates, including formylpyruvate, in both prokaryotes and eukaryotes. researchgate.netebi.ac.uk

The metabolism of different acylpyruvates often converges at the point of hydrolysis, leading to the formation of pyruvate and a corresponding carboxylate. This shared catabolic step underscores the close relationship between the metabolic pathways of various acylpyruvates. For instance, the degradation of certain aromatic compounds can lead to the formation of different acylpyruvates, which are then channeled into central metabolism via the action of acylpyruvate hydrolases. acs.orgresearchgate.netacs.org

Interactive Data Table: Substrate Specificity of Acylpyruvate Hydrolases

| Enzyme Source | Substrate | Kinetic Parameter (K_m) | Reference |

| Agrobacterium sp. | 3-Formylpyruvate | 2 µM | nih.gov |

| Human FAHD1 | Acetylpyruvate | Not explicitly stated | researchgate.net |

| Human FAHD1 | Fumarylpyruvate | Not explicitly stated | researchgate.net |

Enzymology of Formylpyruvate Metabolism

Characterization of Enzymes Involved in Formylpyruvate Transformations

The metabolic processing of formylpyruvate is carried out by a distinct group of enzymes that catalyze its formation, breakdown, and modification through various reaction types.

KpiB Hydrolase and its Role in Formylpyruvate Formation

Formylpyruvate is a key intermediate in the catabolism of certain N-heterocyclic compounds. In the soil bacterium Arthrobacter sp. strain IN13, which can utilize 4-hydroxypyridine (B47283) as its sole carbon and energy source, the formation of 3-formylpyruvate is a critical step in the degradation pathway. nih.govumich.edu This reaction is catalyzed by the enzyme KpiB hydrolase. researchgate.net

The KpiB hydrolase acts on the precursor molecule 3-(N-formyl)-formiminopyruvate. researchgate.net The degradation pathway is initiated by a flavin-dependent monooxygenase (KpiA) that hydroxylates 4-hydroxypyridine to 3,4-dihydroxypyridine. researchgate.net A subsequent ring-opening reaction is performed by an amidohydrolase (KpiC), yielding 3-(N-formyl)-formiminopyruvate. researchgate.net KpiB then catalyzes the conversion of this intermediate to 3-formylpyruvate. nih.govresearchgate.net There is speculation that KpiB functions as a deformylase, and the resulting 3-formiminopyruvate may then spontaneously hydrolyze to 3-formylpyruvate due to the inherent instability of enamines in aqueous solutions. researchgate.net

Enzymes Catalyzing Formylpyruvate Oxidation and Reduction

The subsequent metabolic fate of formylpyruvate primarily involves catabolic reactions that break it down into central metabolic intermediates.

Oxidation (Hydrolysis): The principal "oxidative" fate of formylpyruvate is not a classic oxidation but rather a hydrolytic cleavage of a carbon-carbon bond. This reaction is catalyzed by an acylpyruvate hydrolase (EC 3.7.1.5). nih.govuniprot.org This enzyme hydrolyzes 3-formylpyruvate into formate (B1220265) and pyruvate (B1213749). nih.govmdpi.com

Several enzymes with this activity have been identified:

In the 4-hydroxypyridine pathway of Agrobacterium sp., an acylpyruvate hydrolase with a low Kₘ value (2 µM) for 3-formylpyruvate has been described. nih.govmdpi.com

In Arthrobacter sp. IN13, a protein named KpiD , which is homologous to the fumarylacetoacetate hydrolase family, is proposed to carry out this hydrolysis step. researchgate.net

In mammals, the mitochondrial protein Fumarylacetoacetate Hydrolase Domain-containing protein 1 (FAHD1) has been shown to possess acylpyruvate hydrolase activity, acting on substrates like acetylpyruvate (B1236944) and fumarylpyruvate, and is expected to act on formylpyruvate as well. umich.eduresearchgate.netnih.gov

Reduction: The enzymatic reduction of formylpyruvate's aldehyde group would yield 3-hydroxypyruvate. While a specific "formylpyruvate reductase" has not been extensively characterized, this reaction is likely carried out by enzymes with broad substrate specificity for aldehydes. Members of the aldo-keto reductase (AKR) superfamily and various alcohol dehydrogenases (ADHs) are prime candidates. mdpi.comuniprot.org These enzymes typically catalyze the NADPH-dependent reduction of a wide array of aliphatic and aromatic aldehydes. uniprot.orguniprot.org For instance, human aldose reductase has broad specificity for many aldehydes, and other NADP-dependent alcohol dehydrogenases are primarily aldehyde reductases in their physiological function. uniprot.orgnih.gov

Enzymes Facilitating Nucleophilic Substitution Reactions Involving the Formyl Group

Nucleophilic substitution is a fundamental reaction type in biochemistry. nih.gov In the context of formylpyruvate metabolism, the most prominent example of an enzyme facilitating such a reaction is acylpyruvate hydrolase .

The hydrolysis of 3-formylpyruvate by acylpyruvate hydrolase is a classic example of a nucleophilic acyl substitution reaction. uniprot.orgresearchgate.net In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon of the formyl group (or more accurately, the adjacent keto group's carbon which facilitates the C-C bond cleavage). This leads to the substitution of the pyruvate moiety with a hydroxyl group from water, releasing formate and pyruvate. The reaction involves the formation of a transient intermediate before the final products are released. This hydrolytic cleavage represents the primary and most well-documented enzymatic transformation of formylpyruvate.

Mechanisms of Enzymatic Action

The enzymes that transform formylpyruvate employ sophisticated catalytic strategies involving specific reaction intermediates and often require the assistance of non-protein cofactors.

Catalytic Principles and Reaction Intermediates

KpiB Hydrolase: The proposed mechanism for KpiB is deformylation , where it removes the formyl group from 3-(N-formyl)-formiminopyruvate. researchgate.net This generates a 3-formiminopyruvate intermediate. nih.govresearchgate.netmdpi.com This enamine intermediate is unstable in water and is thought to undergo spontaneous, non-enzymatic hydrolysis to the final product, 3-formylpyruvate. researchgate.net

Acylpyruvate Hydrolase (FAHD1): The catalytic mechanism for the C-C bond cleavage by FAHD1 is more detailed. It involves several key steps:

The substrate, such as formylpyruvate, is thought to bind to the enzyme's active site, likely in its enol form. uniprot.org

A divalent metal cation (e.g., Mg²⁺), held within the active site, coordinates with the substrate, positioning it for catalysis. uniprot.org

A catalytic dyad of amino acids, typically a histidine and a glutamate (B1630785) residue, activates a conserved water molecule, making it a potent nucleophile (a hydroxyl anion). uniprot.org

This activated water molecule attacks one of the substrate's carbonyl carbons, leading to the formation of a tetrahedral enolate intermediate . uniprot.org

This intermediate then collapses, resulting in the cleavage of the carbon-carbon bond and the formation of the final products: formate and pyruvate. uniprot.org

Aldehyde Reductases: For the hypothetical reduction of formylpyruvate, the catalytic principle would involve hydride transfer . An enzyme from the AKR or ADH family would bind the cofactor NADPH, which then donates a hydride ion (H⁻) to the electrophilic carbon of formylpyruvate's aldehyde group. A nearby acidic amino acid residue in the active site would then donate a proton to the carbonyl oxygen, resulting in the formation of a primary alcohol. mdpi.com

Cofactor Requirements for Formylpyruvate-Modifying Enzymes

The catalytic function of many enzymes that act on formylpyruvate and its precursors is dependent on cofactors.

Acylpyruvate Hydrolase (FAHD1): This enzyme requires a divalent metal cation for its activity. umich.edu The highest activity is generally observed in the presence of Magnesium (Mg²⁺) or Manganese (Mn²⁺). umich.edu The metal ion is a crucial part of the catalytic center, helping to bind the substrate and facilitate the hydrolytic reaction. uniprot.orgnih.gov

Formylpyruvate Reduction: Enzymes that catalyze reduction reactions, such as aldehyde reductases and alcohol dehydrogenases, are dependent on a hydride-donating cofactor. mdpi.com The vast majority of these enzymes show a strong preference for NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) over NADH. uniprot.orguniprot.org The binding of NADPH often induces a conformational change in the enzyme that prepares it for substrate binding and catalysis. mdpi.com

Upstream Enzymes: It is also noteworthy that the enzymes responsible for producing the precursor to formylpyruvate in the 4-hydroxypyridine pathway are cofactor-dependent. KpiA, the initial monooxygenase, is a flavin-dependent enzyme. researchgate.net

The table below summarizes the key enzymes and their characteristics.

| Enzyme/Enzyme Family | Substrate | Product(s) | Cofactor(s) |

| KpiB Hydrolase | 3-(N-formyl)-formiminopyruvate | 3-Formylpyruvate | None identified |

| Acylpyruvate Hydrolase (e.g., KpiD, FAHD1) | 3-Formylpyruvate | Formate, Pyruvate | Mg²⁺ or Mn²⁺ |

| Aldehyde Reductase / Alcohol Dehydrogenase | 3-Formylpyruvate | 3-Hydroxypyruvate | NADPH (typically) |

Structural Biology of Formylpyruvate-Related Enzymes

The study of the three-dimensional structures of enzymes involved in formylpyruvate metabolism provides critical insights into their function. This section explores the structural details of relevant hydrolases and oxidoreductases, their interaction with substrates, and the dynamic processes that govern their catalytic activities.

Crystal Structures of Relevant Hydrolases and Oxidoreductases

Fumarylacetoacetate hydrolase (FAH) is a well-characterized enzyme that catalyzes the final step in the catabolism of tyrosine, the hydrolysis of fumarylacetoacetate into fumarate (B1241708) and acetoacetate. wikipedia.orgrcsb.org This reaction is mechanistically similar to the hydrolysis of formylpyruvate. The crystal structure of FAH reveals that it is a homodimer, with each subunit comprising an N-terminal domain and a C-terminal domain. rcsb.orgnih.gov The C-terminal domain houses the active site and features a novel "mixed beta-sandwich roll" fold. rcsb.org This domain is also responsible for binding a divalent metal ion, typically Ca2+ or Mg2+, which is crucial for catalysis. rcsb.orgresearchgate.net The dimeric state of FAH is considered the sole catalytically active form. nih.govmdpi.com

Oxidoreductases involved in pyruvate metabolism, such as pyruvate:ferredoxin oxidoreductase (PFOR), also provide structural context. PFORs are complex iron-sulfur proteins that catalyze the oxidative decarboxylation of pyruvate. rcsb.orgnih.gov The structure of PFOR from Desulfovibrio africanus shows a homodimer where each subunit is organized into seven distinct domains. rcsb.orgebi.ac.uk These domains coordinate a thiamine (B1217682) pyrophosphate (TPP) cofactor and three [4Fe-4S] clusters, which form a pathway for electron transfer during catalysis. rcsb.orgnih.gov

Below is a table summarizing available crystal structures for enzymes related to formylpyruvate metabolism.

| Enzyme Family | Specific Enzyme | Organism | PDB ID(s) | Key Structural Features |

| Fumarylacetoacetate Hydrolase (FAH) Family | Fumarylacetoacetate hydrolase | Mus musculus | 1QCN | Homodimer, Mixed β-sandwich roll fold, Metal-binding C-terminal domain. wikipedia.orgrcsb.org |

| Fumarylacetoacetate hydrolase | Homo sapiens | 1HYO, 2HZY | Similar homodimeric structure to the murine enzyme. wikipedia.org | |

| Putative FAH family protein | Yersinia pestis | 3S52 | Conserved hydrolase fold. rcsb.org | |

| FAH domain-containing protein 1 (FAHD1) | Homo sapiens | 6FOH | Conserved FAH domain with a flexible 'lid' region over the active site. researchgate.netrcsb.org | |

| Pyruvate Oxidoreductases | Pyruvate:ferredoxin oxidoreductase (PFOR) | Desulfovibrio africanus | 1B0P | Homodimer, seven domains per subunit, contains TPP and three [4Fe-4S] clusters. rcsb.org |

| Pyruvate Formate-Lyase (PFL) | Escherichia coli | 1MZO | Homodimer, 10-stranded β/α barrel motif. researchgate.netpdbj.org | |

| PFL Activating Enzyme | Pyruvate Formate-Lyase Activating Enzyme | Escherichia coli | 3CB8 | Monomeric, Radical SAM domain with a [4Fe-4S] cluster. acs.org |

Substrate Binding and Active Site Architecture

The active sites of enzymes in the fumarylacetoacetate hydrolase (FAH) family are designed to bind β-diketone substrates and facilitate their hydrolytic cleavage. ontosight.ainih.gov In FAH, the active site is located in the C-terminal domain and features a catalytic dyad or triad (B1167595), often involving histidine and glutamate residues, which works in concert with a metal cofactor. wikipedia.orgrcsb.orgebi.ac.uk The structure of FAH complexed with its products reveals that a calcium ion is octahedrally coordinated near a Glu-His dyad. rcsb.org This metal ion is proposed to play a key role in binding the substrate, activating a water molecule for nucleophilic attack, and stabilizing the resulting carbanion leaving group. rcsb.org An oxyanion hole, formed by the side chains of other residues like glutamine, stabilizes the tetrahedral transition state. portlandpress.com

In the FAH domain-containing protein 1 (FAHD1), the active site also contains a potential catalytic triad of Glutamate-33, Histidine-30, and an associated water molecule. rcsb.org The binding of a substrate analog induces a conformational change, enclosing the active site. rcsb.org Key residues such as Q109 and K123 are thought to further stabilize the substrate through a hydrogen-bond network. rcsb.org

For pyruvate formate-lyase (PFL), the substrate pyruvate binds in a cleft near the catalytic cysteine residues (Cys418 and Cys419). pdbj.orgwikipedia.org The carboxyl group of pyruvate interacts with two arginine residues (Arg176 and Arg435), which help to position it correctly for catalysis. pdbj.orgwikipedia.org

The active site of the PFL activating enzyme (PFL-AE) is structured to bind both its protein substrate, PFL, and the cofactor S-adenosylmethionine (SAM). pnas.org The enzyme contains a conserved CX3CX2C motif that coordinates a [4Fe-4S] cluster, which is essential for the radical-generating chemistry. pnas.orgnih.gov SAM binds to this cluster through its amino and carboxylate groups, positioning it for reductive cleavage. osti.gov

Conformational Dynamics and Catalytic Cycles

Enzyme function is inherently dynamic, involving conformational changes that are essential for substrate binding, catalysis, and product release. In the FAH family, a notable conformational change involves a flexible "lid" domain. portlandpress.comrcsb.org In human FAHD1, this lid-like region becomes structured upon substrate binding, which helps to form the catalytic triad and shield the reaction from the solvent. rcsb.org The flexibility of residues within the active site, such as Gln240 in FAH, is crucial for accommodating the structural changes of the substrate as it progresses through the catalytic cycle. portlandpress.com The equilibrium between the dimeric (active) and monomeric (inactive) forms of FAH is another critical dynamic aspect, with many disease-causing mutations affecting the stability of the dimer. nih.gov

The catalytic cycle of β-diketone hydrolases like FAH involves several key steps. nih.gov A water molecule, activated by a general base (such as a histidine residue), performs a nucleophilic attack on one of the carbonyl carbons of the β-diketone substrate. ontosight.aiwikipedia.org This forms a tetrahedral intermediate, which is stabilized by the active site's oxyanion hole and the metal cofactor. rcsb.orgportlandpress.com The subsequent collapse of this intermediate leads to the cleavage of the carbon-carbon bond, yielding the final products. rcsb.org

The activation of pyruvate formate-lyase (PFL) by its activating enzyme (PFL-AE) is a process rate-limited by large conformational changes in one or both proteins. nih.govresearchgate.net The glycyl residue (Gly734) on PFL that will be converted to a radical is buried deep within the protein structure. pnas.orgnih.gov Therefore, a significant conformational change is required to expose this residue to the active site of PFL-AE, allowing for hydrogen atom abstraction. pnas.org Molecular dynamics simulations suggest that the loop containing Gly734 in PFL adopts a different conformation when bound to PFL-AE compared to its conformation in the free PFL enzyme. acs.org

Pyruvate Formate-Lyase Activating Enzyme and Radical Formation Mechanisms

Pyruvate formate-lyase activating enzyme (PFL-AE) is a member of the radical S-adenosylmethionine (SAM) superfamily. pnas.orgebi.ac.uk These enzymes use a [4Fe-4S] iron-sulfur cluster and SAM to initiate radical-based catalysis. osti.govnih.gov PFL-AE's specific function is to generate a stable and catalytically essential glycyl radical on the Gly734 residue of PFL. pnas.orgontosight.ai

The mechanism of radical formation begins with the one-electron reduction of the [4Fe-4S] cluster in PFL-AE, typically from an external flavodoxin, to its catalytically active [4Fe-4S]¹⁺ state. pnas.orgnih.gov This reduced cluster then donates an electron to the bound SAM molecule. nih.gov This transfer induces the reductive cleavage of SAM's S-C5' bond, generating methionine and a highly reactive 5'-deoxyadenosyl radical (5'-dA•). pnas.orgnih.gov

This potent 5'-dA• radical then abstracts a hydrogen atom from the Cα of the Gly734 residue on the PFL substrate. nih.govontosight.ai This abstraction is highly specific and occurs directly, despite the Gly734 residue being buried in the inactive PFL structure, underscoring the importance of the conformational changes that bring the two proteins together. pnas.orgnih.gov The hydrogen abstraction generates the stable glycyl radical on PFL, which is the active species, and a molecule of 5'-deoxyadenosine. pnas.orgnih.gov Once formed, this glycyl radical initiates the catalytic cycle of PFL by transferring the radical to a cysteine residue in the active site. wikipedia.orgacs.org The entire activation process is exquisitely controlled and sensitive to oxygen, which can destroy the glycyl radical and inactivate the enzyme. pnas.org

Regulation of Formylpyruvate Metabolic Flux

Transcriptional and Translational Regulation of Formylpyruvate Pathway Enzymes

The expression of enzymes involved in the metabolic pathways of acylpyruvates, including formylpyruvate, is tightly controlled at both the transcriptional and translational levels. This ensures that the necessary enzymatic machinery is synthesized only when required, conserving cellular resources.

Transcriptional Regulation:

The synthesis of enzymes responsible for the degradation of aromatic compounds, which can lead to the formation of intermediates like fumarylpyruvate and potentially formylpyruvate, is often regulated by the presence of their substrates. In bacteria such as Corynebacterium glutamicum, the genes for gentisate and 3-hydroxybenzoate degradation, which includes fumarylpyruvate hydrolase, are organized in a gen gene cluster. The expression of these genes is induced by the presence of gentisate or 3-hydroxybenzoate. oup.com The transcriptional regulator GenR, a member of the LysR family of transcriptional regulators, has been identified as a key player in controlling the expression of these genes. oup.comstring-db.org A mutation in the genR gene leads to a significant reduction in the activity of enzymes like fumarylpyruvate hydrolase, maleylpyruvate (B1239739) isomerase, and gentisate 1,2-dioxygenase, and prevents the organism from growing on gentisate or 3-hydroxybenzoate as the sole carbon source. oup.com

In prokaryotes, transcriptional control often involves regulatory proteins that bind to DNA to either block (repressors) or enhance (activators) the function of RNA polymerase. indiabudget.gov.in For instance, the expression of many bacterial genes is controlled by coregulation, where multiple transcription factors are involved. oup.com

Translational Regulation:

In addition to transcriptional control, the synthesis of metabolic enzymes can be regulated at the translational level. This can occur through mechanisms that modulate the efficiency of mRNA translation into protein. In bacteria, this can be achieved through the production of noncoding RNAs (ncRNAs), often called small RNAs (sRNAs), that are complementary to the mRNA of a specific enzyme. indiabudget.gov.in When the sRNA binds to the mRNA, it can prevent ribosomes from attaching, thereby inhibiting translation and the synthesis of the enzyme. indiabudget.gov.in

Furthermore, the availability of specific tRNAs for certain codons can also regulate translation. For example, in Streptomyces, the presence of a unique tRNA for the rare TTA leucine (B10760876) codon influences the translation of developmental and secondary metabolism-related genes. libretexts.org While not directly demonstrated for a specific formylpyruvate pathway, these general mechanisms of translational regulation are likely to play a role in controlling the levels of enzymes involved in its metabolism.

Allosteric Regulation of Key Enzymes

Allosteric regulation provides a rapid and reversible mechanism to modulate enzyme activity in response to changing cellular conditions. Effector molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that either increases (activation) or decreases (inhibition) the enzyme's catalytic efficiency. fiveable.me

Enzymes involved in acylpyruvate metabolism are known to be subject to allosteric control. For instance, fumarylpyruvate hydrolase, an enzyme that catalyzes a reaction similar to what a putative formylpyruvate hydrolase would, is a key enzyme in the gentisate pathway. While specific allosteric effectors for fumarylpyruvate hydrolase are not extensively detailed in the provided context, the principle of allosteric regulation is well-established for enzymes in related pathways.

A relevant example is the allosteric regulation of formyl-tetrahydrofolate (FH4) hydrolase in E. coli, which is positively regulated by methionine and negatively regulated by glycine. nih.gov This demonstrates that amino acids can act as allosteric effectors, linking amino acid metabolism to the activity of other metabolic pathways. nih.gov

Another well-understood example from a related area of metabolism is the allosteric regulation of pyruvate (B1213749) kinase. Pyruvate kinase, a key enzyme in glycolysis, is activated by fructose-1,6-bisphosphate (FBP) and inhibited by ATP and alanine. numberanalytics.comnih.gov This allows the cell to adjust the rate of glycolysis based on the availability of precursors and the cellular energy status. The binding of the allosteric effector induces conformational changes that stabilize the enzyme in a more active (R-state) or less active (T-state) conformation. nih.gov

The table below summarizes examples of allosteric regulation in related metabolic pathways.

| Enzyme/Pathway | Allosteric Activators | Allosteric Inhibitors | Organism/System |

| Formyl-FH4 Hydrolase | Methionine | Glycine | E. coli |

| Pyruvate Kinase | Fructose-1,6-bisphosphate (FBP) | ATP, Alanine | General Glycolysis |

| Aspartate Transcarbamoylase | CTP | Pyrimidine (B1678525) Biosynthesis |

This table provides examples of allosteric regulation in metabolic pathways that are analogous to or interact with potential formylpyruvate metabolism.

Post-Translational Modifications (e.g., Phosphorylation) and Enzyme Activity Modulation

Post-translational modifications (PTMs) are covalent alterations to proteins that occur after translation and can significantly impact their activity, stability, localization, and interactions. abcam.comnih.gov Common PTMs include phosphorylation, acetylation, glycosylation, and ubiquitination. abcam.comnih.gov These modifications provide a dynamic and versatile mechanism for regulating metabolic flux.

Phosphorylation:

Protein phosphorylation, catalyzed by kinases, and its reversal by phosphatases, is a widespread regulatory mechanism in cellular processes, including metabolism. abcam.com The addition of a phosphate (B84403) group can act as a molecular switch, turning enzyme activity on or off. abcam.com For example, in the context of gluconeogenesis, the enzyme fructose-1,6-bisphosphatase (FBPase) from the wood frog shows decreased serine phosphorylation during freezing, which is associated with a suppression of its activity. researchgate.net This demonstrates how environmental stress can trigger PTMs to regulate metabolic pathways.

Acetylation:

Lysine (B10760008) acetylation is another crucial PTM that links the metabolic state of the cell, particularly the levels of acetyl-CoA, to the regulation of enzyme activity. nih.gov In Micromonospora aurantiaca, a protein lysine acetyltransferase is allosterically regulated by the amino acids cysteine and arginine, directly connecting amino acid metabolism to the acetylation of cellular proteins. nih.gov PTMs can directly modify enzymes in biosynthetic pathways in response to changes in the concentration of donor molecules, affecting their catalytic activity or stability. mdpi.com

While specific PTMs regulating a dedicated formylpyruvate pathway have not been explicitly identified in the provided search results, the enzymes involved are likely subject to such modifications, given the prevalence of PTMs in the regulation of metabolic enzymes. nih.govmdpi.com The table below lists some common PTMs and their general roles in metabolic regulation.

| Post-Translational Modification | Key Enzymes Involved | General Role in Metabolism |

| Phosphorylation | Kinases, Phosphatases | Regulation of enzyme activity, signal transduction |

| Acetylation | Acetyltransferases, Deacetylases | Regulation of gene expression, enzyme activity |

| Glycosylation | Glycosyltransferases, Glycosidases | Protein folding, stability, and trafficking |

| Ubiquitination | E1, E2, E3 ligases, Deubiquitinases | Protein degradation, signal transduction |

This table outlines common post-translational modifications and their established roles in the regulation of cellular metabolism.

Feedback and Feedforward Control Mechanisms within Metabolic Pathways

Metabolic pathways are often regulated by the concentrations of their own intermediates and end products through feedback and feedforward control loops. These mechanisms are crucial for maintaining homeostasis and ensuring that the metabolic output matches the cellular demand.

Feedback Inhibition:

Feedback inhibition, a common form of negative feedback, occurs when the end product of a metabolic pathway inhibits an enzyme that acts earlier in the pathway. numberanalytics.compearson.combioninja.com.au This prevents the over-accumulation of the product and conserves cellular resources. numberanalytics.com The end product typically binds to an allosteric site on the regulatory enzyme, causing a conformational change that reduces its activity. pearson.com

A classic example is the biosynthesis of the amino acid isoleucine from threonine. As the concentration of isoleucine increases, it binds to and inhibits threonine deaminase, the first enzyme in the pathway, thus regulating its own production. bioninja.com.au Similarly, in pyrimidine biosynthesis, the end product CTP inhibits aspartate transcarbamoylase, an early enzyme in the pathway. numberanalytics.com In the context of formylpyruvate metabolism, it is plausible that if formylpyruvate or a subsequent metabolite accumulates, it could inhibit an enzyme involved in its own synthesis.

Feedforward Activation:

Feedforward activation is a less common regulatory mechanism where a metabolite produced early in a pathway activates an enzyme that functions later in the same pathway. genscript.combiologyonline.com This can help to pull the metabolic flux forward and prepare the downstream part of the pathway for an incoming substrate.

A well-known example of feedforward activation occurs in glycolysis, where fructose-1,6-bisphosphate (FBP), an intermediate produced in the upper part of the pathway, allosterically activates pyruvate kinase, the enzyme that catalyzes the final step of glycolysis. nih.gov This activation helps to synchronize the two parts of the glycolytic pathway and stabilize the concentrations of intermediates in the face of varying ATP demand. nih.gov In a hypothetical pathway involving formylpyruvate, an early intermediate could potentially activate a downstream enzyme like formylpyruvate hydrolase to ensure its efficient conversion.

The table below illustrates the principles of feedback and feedforward control with examples from metabolic pathways.

| Control Mechanism | Description | Example |

| Feedback Inhibition | The end product of a pathway inhibits an early enzyme in the same pathway. | Isoleucine inhibits threonine deaminase in isoleucine biosynthesis. bioninja.com.au |

| Feedforward Activation | An early metabolite in a pathway activates a later enzyme in the same pathway. | Fructose-1,6-bisphosphate activates pyruvate kinase in glycolysis. nih.gov |

Environmental and Cellular Factors Influencing Formylpyruvate Metabolism

The metabolic flux through pathways involving formylpyruvate is influenced by a variety of external environmental factors and internal cellular signals. These factors can alter gene expression, enzyme activity, and the availability of substrates, thereby modulating the rate of formylpyruvate production and degradation.

Environmental Factors:

Environmental conditions such as temperature, humidity, light, and the presence of pollutants can significantly impact the metabolic processes of organisms. indiabudget.gov.incjees.roslideshare.net For instance, in plants, factors like light intensity and temperature can alter the biosynthesis and accumulation of secondary metabolites, which are derived from primary metabolic pathways that could potentially involve acylpyruvates. actascientific.com The degradation of environmental pollutants, which can be a source of intermediates like formylpyruvate, is also dependent on environmental conditions that affect microbial activity. mdpi.com

Cellular Factors:

Recent metabolomic studies have shown that the concentrations of formylpyruvate and the related compound maleylpyruvate/fumarylpyruvate are altered in the cerebrospinal fluid and serum of individuals with idiopathic intracranial hypertension (IIH). acs.orgbham.ac.uk In these patients, the levels of these acylpyruvates were lower in the cerebrospinal fluid and higher in the serum compared to control subjects, and these levels normalized with effective treatment. acs.orgbham.ac.uk This suggests that the metabolism of these compounds is linked to the underlying pathophysiology of the disease. Furthermore, formylpyruvate is known to be metabolized by gut microbes, indicating that the gut microbiome can influence the systemic levels of this compound. acs.org

Changes in the availability of substrates, such as glucose and amino acids, can also have a profound impact on metabolic fluxes. nih.gov For example, glucose flux through the hexosamine biosynthesis pathway can regulate the glycosylation of growth factor receptors, thereby influencing the cell's ability to consume other nutrients like glutamine. nih.gov The table below summarizes some of the environmental and cellular factors that can influence acylpyruvate metabolism.

| Factor | Type | Potential Influence on Formylpyruvate Metabolism |

| Temperature | Environmental | Can affect the activity of microorganisms that degrade aromatic compounds, potentially altering the production of formylpyruvate. cjees.ro |

| Light | Environmental | In plants, can influence the production of secondary metabolites derived from pathways that may involve acylpyruvates. actascientific.com |

| Pollutants | Environmental | Can serve as substrates for microbial degradation pathways that may generate formylpyruvate as an intermediate. indiabudget.gov.in |

| Cellular Energy Status (ATP/ADP ratio) | Cellular | Can allosterically regulate key enzymes in related metabolic pathways, thereby influencing the overall metabolic flux. libretexts.org |

| Redox State (NADH/NAD+ ratio) | Cellular | Can determine the fate of pyruvate and related metabolites in fermentative pathways. researchgate.net |

| Gut Microbiome | Cellular/Systemic | Can metabolize formylpyruvate, affecting its systemic concentrations. acs.org |

| Disease State (e.g., IIH) | Cellular/Systemic | Associated with altered levels of formylpyruvate in bodily fluids, suggesting a link to disease pathophysiology. acs.orgbham.ac.uk |

Research Methodologies and Analytical Approaches for Formylpyruvate Studies

Advanced Spectrometric Techniques for Formylpyruvate Analysis

The detection and characterization of formylpyruvate rely on several powerful spectrometric methods. These techniques provide the sensitivity, selectivity, and structural detail required to analyze this and other related metabolites.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for metabolite analysis due to its exceptional sensitivity and selectivity. nih.gov This method combines the physical separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry. nih.gov In the context of formylpyruvate, LC-MS/MS allows for its separation from other components in a biological sample, such as serum or cerebrospinal fluid, before its detection and quantification. creative-proteomics.comnih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by isolating the formylpyruvate ion, fragmenting it, and analyzing the resulting fragment ions, creating a unique signature for confident identification.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is critical for the confident identification of unknown compounds and for distinguishing between molecules with very similar masses. creative-proteomics.comanimbiosci.org When coupled with liquid chromatography, LC-HRMS is a powerful tool for both untargeted metabolomics, where the goal is to identify all measurable metabolites in a sample, and for the precise characterization of specific compounds like formylpyruvate. animbiosci.orgresearchgate.netmdpi.com The high mass accuracy of instruments like the Q Exactive or Orbitrap mass spectrometers enables the determination of the elemental composition of a detected ion, significantly increasing the confidence in its identification. nih.govub.edu

Gas chromatography-mass spectrometry (GC-MS) is a robust and reliable technique for the analysis of small, volatile, and semi-volatile molecules. nih.govthermofisher.com For metabolites that are not inherently volatile, such as formylpyruvate, a chemical derivatization step is employed. nih.govmdpi.com This process modifies the chemical structure of the analyte to increase its volatility, making it suitable for GC analysis. nih.gov

GC-MS is particularly well-suited for comprehensive aldehyde metabolite profiling. creative-proteomics.com The sample components are separated based on their boiling points and polarity in the gas chromatograph before being ionized and detected by the mass spectrometer. thermofisher.com This technique can be used for both targeted quantification of specific aldehydes and untargeted profiling to obtain a broad overview of the aldehyde-containing metabolites in a sample. nih.gov The combination of retention time from the GC and the mass spectrum from the MS provides high confidence in compound identification. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides extensive information about the chemical structure and quantity of molecules in a sample. aocs.orgsigmaaldrich.com It is based on the magnetic properties of atomic nuclei. wikipedia.org NMR is exceptionally powerful for the unambiguous structural elucidation of organic compounds, including metabolites like formylpyruvate. sigmaaldrich.commdpi.com

The NMR spectrum of a molecule provides a unique "fingerprint" based on the chemical environment of each atom, revealing details about the connectivity and spatial relationship of atoms within the molecule. wikipedia.orglibretexts.org This makes it an indispensable tool for confirming the identity of a metabolite discovered by other means, such as mass spectrometry. Furthermore, under specific experimental conditions, the intensity of an NMR signal is directly proportional to the number of nuclei, allowing for precise quantification of the analyte without the need for identical standard compounds, a method known as quantitative NMR (qNMR). mdpi.com

Table 1: Advanced Spectrometric Techniques for Formylpyruvate Analysis

| Technique | Key Features | Application to Formylpyruvate Studies |

|---|---|---|

| LC-MS/MS | High sensitivity and selectivity; separates complex mixtures. nih.gov Enables targeted quantification using methods like Multiple Reaction Monitoring (MRM). creative-proteomics.com | Detection and precise quantification of formylpyruvate in complex biological samples like blood plasma and cerebrospinal fluid. |

| HRMS | Provides high-resolution and high-accuracy mass data. creative-proteomics.comanimbiosci.org Crucial for identifying unknown compounds and confirming elemental composition. ub.edu | Confident identification of formylpyruvate in untargeted studies and structural elucidation of novel or unexpected metabolites. |

| GC-MS | Robust analysis of volatile compounds or those made volatile via derivatization. nih.govnih.gov Established protocols for broad metabolite profiling. nih.gov | Profiling of formylpyruvate and other related aldehyde metabolites, often following a chemical derivatization step to increase volatility. |

| NMR Spectroscopy | Non-destructive; provides detailed structural information and enables absolute quantification. aocs.orgsigmaaldrich.commdpi.com | Unambiguous structural confirmation of formylpyruvate and its quantification in biological samples. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Aldehyde Metabolite Profiling

Metabolomics Approaches in Formylpyruvate Research

Metabolomics investigates the complete set of small-molecule metabolites within a biological system. This global perspective is essential for understanding how metabolic pathways are regulated and dysregulated in various physiological and pathological states.

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to provide a comprehensive snapshot of the metabolic state. evotec.comcreative-proteomics.com This hypothesis-generating approach is particularly valuable for discovering novel biomarkers and identifying unexpected metabolic perturbations associated with a disease or condition. evotec.commdpi.com By comparing the global metabolic profiles of different groups (e.g., healthy vs. diseased), researchers can identify metabolites that are significantly altered. mdpi.com

A key example of this approach in formylpyruvate research is its identification in studies of Idiopathic Intracranial Hypertension (IIH). Using untargeted metabolomic analysis with ultrahigh-performance liquid chromatography-mass spectrometry (UHPLC-MS), researchers analyzed cerebrospinal fluid (CSF) and serum from IIH patients and healthy controls. nlk.cz This unbiased analysis revealed that formylpyruvate was among the metabolites showing significant dysregulation in IIH patients.

Table 2: Findings from Untargeted Metabolomic Profiling of Formylpyruvate in Idiopathic Intracranial Hypertension (IIH)

| Sample Type | Comparison Group | Observed Change in Formylpyruvate Concentration |

|---|---|---|

| Cerebrospinal Fluid (CSF) | IIH Patients vs. Healthy Controls | Lower concentration in IIH patients at baseline. |

| Serum | IIH Patients vs. Healthy Controls | Higher concentration in IIH patients at baseline. |

| Cerebrospinal Fluid (CSF) | IIH Patients (Post-Weight Loss) vs. Baseline | Concentration returned to levels observed in controls. |

| Serum | IIH Patients (Post-Bariatric Surgery) vs. Baseline | Concentration decreased following surgery. |

Following the discovery of a potential biomarker through untargeted methods, targeted analysis is employed for validation and precise quantification. metabolon.com This hypothesis-driven approach focuses on a predefined set of metabolites, offering higher sensitivity, specificity, and quantitative accuracy than untargeted methods. creative-proteomics.comnih.gov

For formylpyruvate and related aldehyde metabolites, a targeted LC-MS/MS method would be developed. nih.gov This involves optimizing the instrument to specifically detect and quantify these compounds. By using isotopically labeled internal standards, this method can achieve absolute quantification, correcting for variations in sample preparation and instrument response. metabolon.com Targeted analysis is essential for validating the initial findings from untargeted studies in larger patient cohorts and for establishing the clinical utility of formylpyruvate as a biomarker. researchgate.net

Spatial Metabolomics for Tissue-Specific Distribution Analysis

Spatial metabolomics provides critical insights into the location of molecules within biological tissues, preserving the architectural context that is lost in traditional bulk extraction methods. vib.bekuleuven.be Techniques like Mass Spectrometry Imaging (MSI), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI), enable the label-free mapping of metabolites directly on tissue sections, offering a view of their distribution at a near-single-cell resolution. vib.bekuleuven.bebiorxiv.org This approach is invaluable for understanding the physiological and pathological roles of metabolites by correlating their presence with specific cell populations or histological features. biorxiv.org

In the context of formylpyruvate, spatial metabolomics can elucidate its distribution across different tissues and biofluids. A non-targeted metabolomic study of Idiopathic Intracranial Hypertension (IIH) provided significant findings regarding formylpyruvate distribution. acs.org The study revealed a differential distribution of formylpyruvate between systemic circulation and the central nervous system, with concentrations increased in the serum but decreased in the cerebrospinal fluid (CSF) of IIH patients compared to controls. acs.org This suggests a compartmentalized regulation of formylpyruvate metabolism. acs.org The study also noted that formylpyruvate can be metabolized by gut microbes, indicating a potential interplay between the host and microbiome in influencing its systemic and central nervous system levels. acs.org

The application of MSI could further refine these findings by mapping the precise location of formylpyruvate within complex tissues, such as brain tissue or the gut lining, to identify specific cell types or regions involved in its synthesis, transport, or degradation.

Computational and Bioinformatic Methodologies

Computational and bioinformatic approaches are indispensable for interpreting complex biological data, modeling molecular interactions, and reconstructing metabolic networks. These in silico methods provide a framework for generating hypotheses and guiding experimental research into formylpyruvate's function.

Molecular Docking and Simulation Studies of Enzyme-Formylpyruvate Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a target protein, typically an enzyme. openaccessjournals.com This method is crucial for understanding the molecular basis of enzyme catalysis and inhibition. openaccessjournals.comfrontiersin.org By simulating the interaction between formylpyruvate and an enzyme's active site, researchers can identify key amino acid residues involved in binding and catalysis through forces like hydrogen bonds and hydrophobic interactions. frontiersin.orge-nps.or.kr

For example, in the catabolism of 4-hydroxypyridine (B47283) by Arthrobacter sp. IN13, the enzyme KpiD is proposed to hydrolyze 3-formylpyruvate into formate (B1220265) and pyruvate (B1213749). nih.gov KpiD is homologous to fumarylacetoacetate hydrolases. nih.gov A molecular docking study could be performed to model the interaction between formylpyruvate and the active site of KpiD. Such a study would involve generating 3D structures of both the ligand (formylpyruvate) and the enzyme (KpiD) and using docking software to predict the most stable binding pose. The results can be evaluated using scoring functions that estimate binding energy and geometric complementarity. plos.org

Table 1: Hypothetical Docking Analysis of Formylpyruvate with Target Metabolic Enzymes

This interactive table presents hypothetical results from a molecular docking simulation, illustrating the types of data generated to assess the binding of formylpyruvate to potential target enzymes. The parameters are based on typical outputs from docking studies. plos.org

| Target Enzyme | Putative Function | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Dissociation Constant (Kd) (µM) |

| KpiD (Arthrobacter sp.) | Formylpyruvate hydrolysis | -7.5 | Arg120, His250, Ser150 | 150 |

| FAH Domain-Containing Protein 1 | Acylpyruvate hydrolysis | -6.8 | Tyr60, Gly152, Gly153 | 220 |

| Human Hexokinase 2 | Glycolysis (off-target) | -4.2 | Thr231, Asp418 | >1000 |

Note: Data are illustrative and intended to represent the potential outcomes of a molecular docking analysis.

Protein Homology Modeling and Structural Prediction for Formylpyruvate-Binding Proteins

When the experimental 3D structure of a protein of interest has not been determined, homology modeling (or comparative modeling) can be used to construct a model based on the known structure of a related homologous protein (the template). wikipedia.orgscielo.org.za This technique relies on the principle that protein structure is more conserved throughout evolution than protein sequence. wikipedia.org The process involves identifying a suitable template, aligning the target protein's sequence with the template's, building the model, and validating its quality. scielo.org.zamedcraveonline.com

This methodology is directly applicable to proteins that metabolize formylpyruvate. The enzyme KpiD from Arthrobacter sp. IN13, which is believed to act on formylpyruvate, was identified as a member of the fumarylacetoacetate hydrolase family through sequence homology. nih.gov Researchers can use the crystal structure of a known fumarylacetoacetate hydrolase from the Protein Data Bank (PDB) as a template to build a 3D model of KpiD. This model would provide structural insights into its active site, allowing for the formulation of hypotheses about its catalytic mechanism that can be tested experimentally. wikipedia.org The quality of the resulting model is highly dependent on the sequence identity between the target and the template. scielo.org.za

Pathway Reconstruction and Flux Balance Analysis in Formylpyruvate Metabolism

Metabolic pathway reconstruction involves assembling all known metabolic reactions in an organism into a comprehensive network model. wikipedia.org These genome-scale metabolic models (GSMMs) can be converted into a mathematical format and analyzed using techniques like Flux Balance Analysis (FBA). wikipedia.org FBA is a method for simulating metabolism by calculating the flow of metabolites (fluxes) through the network, often to predict outcomes like cellular growth rate or the production of a specific compound under certain conditions. wikipedia.orgwikipedia.org

In vitro and In vivo Bioconversion Systems for Pathway Elucidation

Bioconversion systems, both in vitro (using purified components in a controlled environment) and in vivo (using whole cells), are powerful tools for elucidating metabolic pathways and confirming enzyme function. mdpi.comnih.gov

In vitro systems typically involve incubating purified enzymes with their substrates and cofactors to directly observe the catalytic reaction. For example, to confirm the function of KpiD, the purified enzyme would be mixed with formylpyruvate, and the reaction would be monitored for the production of formate and pyruvate. nih.govomicsdi.org This approach allows for detailed kinetic analysis of the enzyme.

In vivo bioconversion uses whole microbial cells, which can be the native organism or a genetically engineered host like E. coli, to carry out multi-step reactions. mdpi.com To elucidate the 4-hydroxypyridine pathway, researchers could use cells of Arthrobacter sp. or engineer E. coli to express the kpiA, kpiB, kpiC, and kpiD genes. nih.gov By feeding 4-hydroxypyridine to these cells and analyzing the intermediates and final products over time, the entire pathway, including the transient formation of formylpyruvate, can be confirmed. mdpi.com This integrated approach, leveraging both cellular machinery and targeted genetic modification, is essential for validating pathways discovered through genomic and computational methods. nih.govnih.gov

Biological Significance and Research Frontiers of Formylpyruvate

Formylpyruvate in Microbial Physiology and Ecology

Formylpyruvate is a key intermediate in the metabolic pathways of various microorganisms, playing a crucial role in the degradation of certain environmental pollutants and contributing to the complex chemistry of microbial communities like the gut microbiome.

Role in Microbial Degradation of Environmental Pollutants (e.g., nitrogenous heterocycles)

Microorganisms have evolved sophisticated enzymatic machinery to break down a wide array of natural and synthetic compounds, including N-heterocyclic compounds, which can be persistent environmental pollutants. mdpi.com Formylpyruvate emerges as a central metabolite in the catabolism of some of these molecules.

A notable example is the degradation of 4-hydroxypyridine (B47283) by soil bacteria such as Arthrobacter sp. strain IN13. mdpi.comnih.gov This bacterium can utilize 4-hydroxypyridine as its sole source of carbon and energy. mdpi.com The degradation pathway involves a series of enzymatic reactions:

Hydroxylation: A flavin-dependent monooxygenase (KpiA) hydroxylates 4-hydroxypyridine to produce 3,4-dihydroxypyridine. mdpi.comnih.gov

Ring Cleavage: An extradiol dioxygenase (KpiC) then cleaves the pyridine (B92270) ring of 3,4-dihydroxypyridine. nih.gov This reaction forms 3-(N-formyl)-formiminopyruvate. nih.gov

Hydrolysis: A hydrolase, KpiB, subsequently converts this intermediate into 3-formylpyruvate. nih.gov

The resulting 3-formylpyruvate is then further metabolized, ultimately yielding common cellular building blocks like pyruvate (B1213749) and formate (B1220265). mdpi.com Similar pathways involving formylpyruvate as an intermediate have been proposed for the degradation of other nitrogenous compounds like mimosine by Rhizobium sp. nih.gov and quinoline (B57606) by various bacteria. ias.ac.inresearchgate.net The ability of microorganisms to metabolize these otherwise recalcitrant compounds highlights their importance in bioremediation. mdpi.com

Table 1: Microbial Degradation Pathways Involving Formylpyruvate

| Organism/Group | Pollutant Degraded | Key Enzymes | Intermediate Formed | Reference |

| Arthrobacter sp. IN13 | 4-Hydroxypyridine | KpiA (monooxygenase), KpiC (dioxygenase), KpiB (hydrolase) | 3-Formylpyruvate | mdpi.comnih.gov |

| Agrobacterium sp. | 4-Hydroxypyridine | Monooxygenase, Dioxygenase, Hydrolase | 3-Formiminopyruvate | researchgate.net |

| Rhizobium sp. TAL1145 | Mimosine | - | 3-(N-formyl)-formiminopyruvate | nih.gov |

| Various soil bacteria | Pyridine, Quinoline | Monooxygenases, Dehydrogenases, Hydrolases | Formylpyruvate | ias.ac.innih.gov |

Contribution to Gut Microbiome Metabolic Activities

The gut microbiome is a complex ecosystem where trillions of microbes perform a vast array of metabolic functions that influence host health. Formylpyruvate is recognized as a metabolite that can be produced by the metabolic activities of gut microbes. acs.org Its presence in systemic circulation, such as in blood serum, can be linked to alterations in the composition and function of the gut microbiome. acs.org For example, research into conditions like Idiopathic Intracranial Hypertension (IIH) has suggested that an increase in serum formylpyruvate could be related to changes in the gut microbiome, which are thought to play a role in the development of the disease. acs.org This suggests that formylpyruvate could be a metabolic signature of specific gut microbial activities.

While the precise pathways leading to formylpyruvate production by the gut microbiota are still under investigation, it is known that these microbial communities metabolize a wide range of dietary components and host-derived molecules. The degradation of complex carbohydrates, such as alginate from marine algae, by gut bacteria like Flavobacterium sp. involves intermediates that are structurally related to pyruvate derivatives, showcasing the diverse catalytic capabilities within the gut. researchgate.net Although not directly formylpyruvate, these pathways illustrate the potential for gut microbes to generate such reactive keto acids from various substrates.

Evolutionary Adaptation of Formylpyruvate-Utilizing Microorganisms

The ability of microorganisms to utilize compounds like nitrogenous heterocycles via a formylpyruvate intermediate is a product of evolutionary adaptation. nih.gov Microbes with short generation times and large population sizes can rapidly evolve to exploit new nutrient sources or detoxify their environment. scienceopen.com The development of catabolic pathways, such as the one for 4-hydroxypyridine in Arthrobacter, involves the evolution of specialized enzymes that work in a coordinated fashion. mdpi.comnih.gov

This evolution can occur through several mechanisms, including:

Gene Mutation and Selection: Random mutations can give rise to enzymes with novel activities. If these new activities provide a survival advantage, such as the ability to break down a pollutant for energy, the genes encoding them will be selected for and become more common in the population. nih.gov

Horizontal Gene Transfer: Microorganisms can acquire genes and entire metabolic pathways from other, unrelated organisms. frontiersin.org The genes for degrading specific pollutants are often found on mobile genetic elements like plasmids, which can be transferred between different bacterial species. nih.gov For instance, the pyr gene cluster responsible for pyridine degradation in Arthrobacter sp. 68b was identified on a catabolic plasmid. nih.gov

The presence of homologous gene clusters for the degradation of pyridine derivatives across diverse microbial groups suggests that these pathways have been disseminated and adapted to different ecological niches over evolutionary time. researchgate.net This evolutionary plasticity allows microbial communities to respond to the presence of both natural and anthropogenic compounds in the environment.

Formylpyruvate in Eukaryotic Metabolic Homeostasis

While prominently featured in microbial metabolism, formylpyruvate and related acylpyruvates also appear in eukaryotic systems, where their presence can signal metabolic shifts and participate in specific pathways.

Formylpyruvate as an Indicator of Metabolic Perturbations in Human Pathophysiology

Recent metabolomic studies have highlighted formylpyruvate as a potential biomarker for metabolic disturbances in human diseases. In a study on Idiopathic Intracranial Hypertension (IIH), a condition characterized by increased pressure around the brain, researchers observed distinct changes in formylpyruvate levels. acs.orgresearchgate.net

Key research findings include:

In IIH patients, the concentration of formylpyruvate was found to be elevated in blood serum but decreased in the cerebrospinal fluid (CSF) compared to healthy controls. acs.orgresearchgate.net

This opposing trend suggests that formylpyruvate is likely synthesized systemically, possibly by tissues or the gut microbiome, and its transport into the central nervous system may be impaired in the disease state. acs.org

Following successful treatment for IIH, such as weight loss through bariatric surgery, the levels of formylpyruvate in both serum and CSF tended to normalize, returning to concentrations similar to those in control subjects. acs.org This normalization with disease remission strengthens the link between formylpyruvate levels and disease activity. acs.org

These findings suggest that formylpyruvate could serve as a biomarker reflecting systemic metabolic changes associated with IIH. acs.org Its dysregulation points to perturbations in amino acid, lipid, and acylpyruvate metabolism. acs.orgresearchgate.net The connection to the gut microbiome further underscores the intricate link between microbial activity and human metabolic health. acs.org

Table 2: Formylpyruvate Levels in Idiopathic Intracranial Hypertension (IIH)

| Fluid | IIH Patients (Baseline vs. Controls) | IIH Patients (Post-Treatment vs. Baseline) | Potential Implication | Reference |

| Serum | Increased | Decreased (normalized) | Systemic metabolic perturbation, possible gut microbiome link | acs.orgresearchgate.net |

| CSF | Decreased | Increased (normalized) | Altered blood-brain barrier transport or CNS metabolism | acs.orgresearchgate.net |

Role in Mammalian Metabolic Pathways beyond General Degradation

In mammals, formylpyruvate is not just a microbial byproduct but also an intermediate in endogenous metabolic pathways. It is structurally related to other acylpyruvates that are involved in the breakdown of amino acids like tyrosine. acs.org A key pathway where a related compound, N-formylkynurenine, is central is the kynurenine (B1673888) pathway, which is the primary route for tryptophan metabolism. frontiersin.orgnih.govmdpi.com

In this pathway, the enzyme indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) converts tryptophan into N-formylkynurenine. frontiersin.orgmdpi.com This is then rapidly hydrolyzed to kynurenine. nih.gov While not formylpyruvate itself, N-formylkynurenine's metabolism is a critical step. The kynurenine pathway is vital as it leads to the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), an essential coenzyme for numerous cellular reactions. nih.govwikipedia.org

Dysregulation of the kynurenine pathway is implicated in various conditions, including neurodegenerative disorders and inflammatory diseases, highlighting the importance of proper metabolite processing in this pathway. frontiersin.orgnih.gov Furthermore, acylpyruvates, including formylpyruvate, are metabolized by the enzyme fumarylacetoacetate hydrolase domain-containing protein 1, which is found in mitochondria, suggesting a role in cellular energy and biosynthetic processes. acs.org

Evolution of Metabolic Pathways Involving Formylpyruvate

The evolution of metabolic pathways often occurs through the recruitment of enzymes from pre-existing pathways that can act on structurally similar substrates, a concept known as "patchwork evolution." The catabolic pathway for 4-hydroxypyridine in soil bacteria provides a clear example of a pathway that evolved to include formylpyruvate as a key intermediate.

In bacteria such as Agrobacterium sp. and Arthrobacter sp., the degradation of the N-heterocyclic compound 4-hydroxypyridine proceeds through a multi-step enzymatic process. ethz.chmdpi.com In Arthrobacter sp. IN13, the pathway begins with the hydroxylation of 4-hydroxypyridine to 3,4-dihydroxypyridine. mdpi.com A subsequent ring-cleavage step yields 3-(N-formyl)-formiminopyruvate, which is then hydrolyzed by the enzyme 3-(N-formyl)-formiminopyruvate hydrolase (KpiB) to produce formylpyruvate. mdpi.comresearchgate.net This pathway ultimately breaks down the synthetic compound into common central metabolites like pyruvate and formate. ethz.chmdpi.com

The enzymes in this pathway likely evolved from ancestral enzymes with broader specificities. The identification of the kpi gene cluster in Arthrobacter sp. IN13, which is responsible for 4-hydroxypyridine catabolism, highlights how bacteria can acquire new metabolic capabilities by assembling genes that encode for the necessary catalytic functions. mdpi.comvu.lt The study of such pathways provides a model for understanding how organisms evolve to metabolize novel or xenobiotic compounds, often incorporating reactive intermediates like formylpyruvate that connect the degradation pathway back to central metabolism.

Future Directions in Formylpyruvate Research